Cas no 2877705-07-0 (1-Benzoyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine)

1-Benzoyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine is a heterocyclic compound featuring a benzoyl-substituted piperazine core linked to a trifluoromethylated oxadiazole moiety. This structure imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry. The trifluoromethyl group contributes to improved binding affinity and bioavailability, while the oxadiazole ring offers structural rigidity, potentially enhancing selectivity in target interactions. Its well-defined synthetic pathway allows for scalable production with high purity, suitable for pharmaceutical research and development. The compound's modular design also facilitates further derivatization, supporting its utility in drug discovery for applications such as enzyme inhibition or receptor modulation.
1-Benzoyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine structure
2877705-07-0 structure
Product name:1-Benzoyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine
CAS No:2877705-07-0
MF:C15H15F3N4O2
MW:340.300413370132
CID:5308154
PubChem ID:165432148

1-Benzoyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine Chemical and Physical Properties

Names and Identifiers

    • Phenyl[4-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]-1-piperazinyl]methanone
    • AKOS040883786
    • F6809-6167
    • 2877705-07-0
    • 1-benzoyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine
    • 1-Benzoyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine
    • Inchi: 1S/C15H15F3N4O2/c16-15(17,18)14-20-19-12(24-14)10-21-6-8-22(9-7-21)13(23)11-4-2-1-3-5-11/h1-5H,6-10H2
    • InChI Key: QUYWJGWBERESNY-UHFFFAOYSA-N
    • SMILES: FC(C1=NN=C(CN2CCN(C(C3C=CC=CC=3)=O)CC2)O1)(F)F

Computed Properties

  • Exact Mass: 340.11471022g/mol
  • Monoisotopic Mass: 340.11471022g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 435
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 62.5Ų

Experimental Properties

  • Density: 1.379±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 426.8±55.0 °C(Predicted)
  • pka: 3.07±0.10(Predicted)

1-Benzoyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6809-6167-15mg
1-benzoyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine
2877705-07-0
15mg
$133.5 2023-09-07
Life Chemicals
F6809-6167-40mg
1-benzoyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine
2877705-07-0
40mg
$210.0 2023-09-07
Life Chemicals
F6809-6167-10μmol
1-benzoyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine
2877705-07-0
10μmol
$103.5 2023-09-07
Life Chemicals
F6809-6167-75mg
1-benzoyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine
2877705-07-0
75mg
$312.0 2023-09-07
Life Chemicals
F6809-6167-5μmol
1-benzoyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine
2877705-07-0
5μmol
$94.5 2023-09-07
Life Chemicals
F6809-6167-20μmol
1-benzoyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine
2877705-07-0
20μmol
$118.5 2023-09-07
Life Chemicals
F6809-6167-50mg
1-benzoyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine
2877705-07-0
50mg
$240.0 2023-09-07
Life Chemicals
F6809-6167-5mg
1-benzoyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine
2877705-07-0
5mg
$103.5 2023-09-07
Life Chemicals
F6809-6167-1mg
1-benzoyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine
2877705-07-0
1mg
$81.0 2023-09-07
Life Chemicals
F6809-6167-3mg
1-benzoyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine
2877705-07-0
3mg
$94.5 2023-09-07

Additional information on 1-Benzoyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine

1-Benzoyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine

1-Benzoyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine, also known by its CAS registry number 2877705-07-0, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique molecular structure, which combines a benzoyl group, a piperazine ring, and a trifluoromethyl-substituted oxadiazole moiety. The combination of these functional groups makes it a versatile molecule with diverse reactivity and properties.

The benzoyl group attached to the piperazine ring introduces aromaticity and enhances the compound's stability. Piperazine itself is a six-membered ring containing two nitrogen atoms, which contributes to its amine-like properties and ability to form hydrogen bonds. The oxadiazole ring, substituted with a trifluoromethyl group, adds electron-withdrawing effects and increases the molecule's reactivity in certain chemical environments. This trifluoromethyl substitution also imparts lipophilicity, which is crucial for drug design and delivery systems.

Recent studies have highlighted the potential of 1-Benzoyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine in the field of medicinal chemistry. Researchers have explored its role as a building block for developing bioactive compounds with potential applications in treating various diseases. For instance, its ability to act as a ligand in metalloenzyme inhibition has been investigated, showing promising results in preliminary assays.

In addition to its pharmaceutical applications, this compound has also been studied for its potential in materials science. The combination of aromaticity and heterocyclic rings makes it a candidate for use in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies.

The synthesis of 1-Benzoyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have made the synthesis more efficient and environmentally friendly. For example, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality.

From an analytical standpoint, the compound has been characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). These analyses have provided detailed insights into its molecular structure and functional group interactions. Furthermore, computational chemistry methods like DFT (Density Functional Theory) have been employed to study its electronic properties and reactivity at the molecular level.

One of the most exciting developments involving this compound is its role in drug delivery systems. Its unique chemical properties make it an ideal candidate for designing prodrugs or drug carriers that can enhance bioavailability and reduce side effects. Researchers are currently exploring its potential as a carrier for anticancer agents due to its ability to target specific cellular pathways.

In conclusion, 1-Benzoyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine (CAS No: 2877705-07-0) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique molecular structure provides a foundation for innovative research in medicinal chemistry, materials science, and drug delivery systems. As ongoing studies continue to uncover new potentials for this compound, it is poised to play a significant role in advancing modern science and technology.

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